molecular formula C12H23N3O B1465448 trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone CAS No. 2154664-07-8

trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone

カタログ番号: B1465448
CAS番号: 2154664-07-8
分子量: 225.33 g/mol
InChIキー: KMRXAVLSAPPDLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Introduction

trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone, also known by its CAS number 2154664-07-8, is a chemical compound that has garnered interest due to its potential biological activities, particularly as an inverse agonist of the cannabinoid receptor type 1 (CB1). This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.

The molecular formula of this compound is C12H22N3OC_{12}H_{22}N_{3}O, and it has a molecular weight of approximately 222.33 g/mol. The compound features a cyclohexyl group and a piperazine moiety, which are critical for its interaction with biological targets.

CB1 Receptor Inverse Agonism

Research indicates that this compound acts as an inverse agonist at the CB1 receptor. Inverse agonists bind to the same receptor sites as agonists but induce the opposite pharmacological effect. This mechanism is particularly relevant in the context of obesity and metabolic disorders, as CB1 inverse agonists have been shown to reduce appetite and promote weight loss.

  • Binding Affinity : The compound demonstrates a selective binding affinity for CB1 over cannabinoid receptor type 2 (CB2), with a Ki value reported around 220 nM .

Efficacy in Preclinical Studies

In vitro studies have shown that this compound effectively antagonizes basal G protein coupling activity of CB1 receptors. This was evidenced by a significant reduction in guanosine 5'-O-(3-thio)triphosphate binding in response to treatment with this compound, indicating its potential utility in modulating cannabinoid signaling pathways .

Anti-obesity Applications

The primary therapeutic interest in this compound lies in its potential as an anti-obesity agent. Unlike earlier generations of CB1 antagonists, which were associated with psychiatric side effects, this compound's distinct chemical scaffold may offer a safer profile for peripheral activity without central nervous system side effects .

Comparative Analysis with Other Compounds

Compound NameMechanismKi Value (nM)Therapeutic Use
Rimonabant (SR141716A)CB1 Antagonist10Anti-obesity
TaranabantCB1 Antagonist50Anti-obesity
This compoundCB1 Inverse Agonist220Potential anti-obesity agent

科学的研究の応用

Cancer Treatment

Trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is being investigated for its role in cancer treatment, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle regulation, and their dysregulation is often implicated in cancer progression. Compounds that inhibit CDK activity can potentially halt tumor growth. Research indicates that derivatives of this compound exhibit antiproliferative activity against various solid tumors, including breast, lung, colon, and prostate cancers .

Cannabinoid Receptor Modulation

Another significant application of this compound is its potential as a cannabinoid receptor type 1 (CB1) inverse agonist. Inverse agonists of CB1 have been explored as antiobesity drug candidates due to their ability to reduce appetite without the psychiatric side effects associated with first-generation CB1 antagonists like rimonabant. The compound's structural characteristics allow it to selectively bind to CB1 receptors, offering a new scaffold for developing safer antiobesity medications .

Neuropharmacology

The compound may also have applications in neuropharmacology due to its interaction with neurotransmitter systems. Its piperazine ring structure is known to influence the pharmacokinetic properties of compounds affecting serotonin and dopamine receptors, which are crucial in treating various neurological disorders such as depression and anxiety .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentCDK inhibitionAntiproliferative effects on tumors
Cannabinoid ModulationCB1 inverse agonismReduced appetite with fewer side effects
NeuropharmacologyInteraction with neurotransmitter receptorsPotential treatment for mood disorders

Case Study 1: CDK Inhibition

In a study examining the efficacy of various CDK inhibitors, this compound derivatives demonstrated significant inhibition of CDK4 activity, leading to reduced proliferation in breast cancer cell lines. The study highlighted the compound's potential as a therapeutic agent in oncology .

Case Study 2: CB1 Receptor Interaction

Research involving the synthesis of novel cannabinoid receptor ligands revealed that this compound exhibited selective binding to CB1 over CB2 receptors. This selectivity was associated with reduced central nervous system side effects compared to traditional CB1 antagonists, suggesting its viability as a safer alternative for managing obesity .

特性

IUPAC Name

(4-aminocyclohexyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXAVLSAPPDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 3
Reactant of Route 3
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 4
Reactant of Route 4
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 5
Reactant of Route 5
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 6
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。